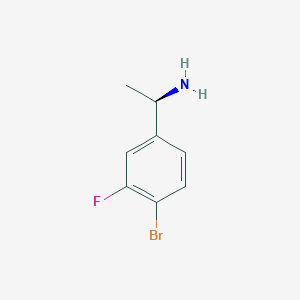

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine

Description

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine is a chiral primary amine featuring a bromine atom at the para-position and a fluorine atom at the meta-position on the aromatic ring. This compound (CAS: 1270343-17-3) is commercially available with a purity of 95% and is often utilized as a hydrochloride salt (CAS: 2708343-89-7) for enhanced stability in synthetic applications . Its structure combines steric bulk from the bromine atom with the electron-withdrawing effects of fluorine, making it a versatile intermediate in asymmetric catalysis, pharmaceutical synthesis, and materials science. For instance, it has been employed in the preparation of tert-butyl carbamate derivatives via Boc protection, highlighting its role in peptide and organocatalyst synthesis .

Properties

IUPAC Name |

(1R)-1-(4-bromo-3-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISQGUAIGJDDOK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine, a chiral compound with the molecular formula C₈H₉BrFN, has garnered attention in pharmacological research due to its potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring suggests enhanced interactions with various biological targets, particularly neurotransmitter systems. This article explores the biological activity of this compound, including its synthesis, interaction studies, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a bromo and a fluoro group that may influence its reactivity and binding affinity to receptors. The synthesis typically involves several steps, including nucleophilic substitutions and electrophilic aromatic substitutions. The compound's chirality plays a significant role in its biological interactions, allowing for selective binding to specific targets.

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrFN |

| Molecular Weight | 219.07 g/mol |

| Chiral Center | Yes |

| Solubility | Soluble in water (as hydrochloride salt) |

Biological Activity

Research indicates that this compound may interact with various neurotransmitter receptors, such as serotonin and dopamine receptors. These interactions are crucial for understanding its potential effects on mood regulation and neuropsychiatric disorders.

Interaction Studies

Initial investigations have focused on how this compound interacts with specific molecular targets. Studies suggest that the compound may act as an agonist or antagonist depending on the receptor type.

Table 2: Interaction Profile with Receptors

| Receptor Type | Binding Affinity (Kd) | Mechanism of Action |

|---|---|---|

| Serotonin Receptors | <300 nM | Agonist |

| Dopamine Receptors | Variable | Antagonist |

| Other Neurotransmitter | Ongoing studies | Not fully elucidated |

Pharmacological Applications

The potential applications of this compound span several therapeutic areas:

- Neuropsychiatric Disorders : Due to its interaction with serotonin and dopamine systems, this compound may offer therapeutic benefits in treating conditions such as depression and anxiety.

- Cancer Research : Preliminary studies indicate that this compound could exhibit cytotoxic effects against various cancer cell lines. For example, in vitro assays have shown promising results against MCF7 breast cancer cells.

Case Study: Cytotoxicity Evaluation

In a recent study assessing the cytotoxicity of this compound:

- Cell Lines Tested : MCF7 (breast cancer), MDA-MB-231 (breast cancer), J774 (macrophages).

- Methodology : MTT assay was used to measure cell viability.

Results Summary :

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 10 |

| MDA-MB-231 | 15 |

| J774 | >50 |

These findings suggest that while the compound shows significant cytotoxicity against certain cancer cell lines, it is less effective against non-cancerous cells at similar concentrations.

Comparison with Similar Compounds

The structural and functional attributes of (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine can be contextualized by comparing it with analogs differing in halogen substitution patterns, stereochemistry, or aromatic substituents. Below is a detailed analysis:

Halogen-Substituted Phenylethanamine Derivatives

A series of structurally related compounds includes halogen-substituted 1-aryl-ethan-1-amine derivatives. Key examples and their properties are summarized in Table 1.

Table 1: Comparison of Halogen-Substituted Phenylethanamine Derivatives

Key Observations:

- Electronic Effects: The dual halogen substitution (Br and F) in the target compound introduces stronger electron-withdrawing effects compared to mono-halogenated analogs like Br-MBA or Cl-MBA. This may enhance its reactivity in cross-coupling reactions or alter its binding affinity in catalytic systems .

- This contrasts with 4-fluoro analogs (e.g., F-MBA), where steric effects are minimized .

- Material Science Applications: Br-MBA and Cl-MBA are noted for their role in stabilizing inorganic perovskite layers via halogen-halogen interactions. The target compound’s bromine and fluorine may enable similar stabilization but with altered interlayer distances due to the fluorine’s smaller atomic radius .

Positional Isomers and Enantiomers

Variations in halogen positioning and stereochemistry significantly impact physicochemical properties:

- Positional Isomers :

- (R)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine (CAS: 1624262-55-0) features bromine and fluorine in ortho and para positions, respectively. This arrangement may reduce aromatic ring planarity, affecting π-π stacking in crystal structures compared to the target compound’s meta-fluorine .

- 1-(5-Bromo-2-fluorophenyl)ethan-1-amine (CAS: 1270585-19-7) demonstrates how distal halogen placement influences solubility and melting points .

- Enantiomers : The (S)-enantiomer of the target compound (e.g., (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride, CAS: 1624261-91-1) shows divergent chiral recognition in phase transport studies, underscoring the importance of stereochemistry in catalytic applications .

Substituent Variants

- Trifluoroethyl Analogs : Compounds like (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 2415751-74-3) replace the methyl group with a trifluoroethyl chain, increasing hydrophobicity and metabolic stability, which is advantageous in drug design .

- Bulkier Aromatic Systems : Derivatives such as (R)-1-(naphthalen-1-yl)ethan-1-amine ((R)-NEA) exhibit enhanced π-stacking capabilities but reduced solubility compared to the target compound, illustrating trade-offs between aromatic bulk and functional utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.